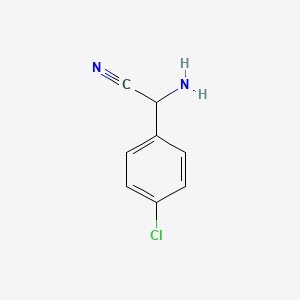

Amino(4-chlorophenyl)acetonitrile

概要

説明

“Amino(4-chlorophenyl)acetonitrile” is a chemical compound that contains an amino group (-NH2) and a nitrile group (-CN) attached to a 4-chlorophenyl group . It’s a derivative of acetonitrile, a colorless liquid that is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group (-NH2) and a nitrile group (-CN) attached to a 4-chlorophenyl group . The exact structure can be represented by the SMILES stringClc1ccc(CC#N)cc1 .

科学的研究の応用

Accelerator Mass Spectrometry in Pharmacokinetic Studies

Accelerator mass spectrometry (AMS) has been utilized in pharmacokinetic studies involving nanoCurie doses of compounds related to Amino(4-chlorophenyl)acetonitrile. This method enables precise analysis of drug metabolism and distribution in human subjects, significantly lowering the required radioactive dose compared to conventional studies. AMS was used to analyze plasma, urine, and feces samples for tracking the distribution and elimination of the drug-related compounds (Garner et al., 2002).

Liquid Chromatographic Analysis in Rat Serum and Urine

Liquid chromatography has been employed for determining concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound with similarities to this compound, in rat serum and urine. This method is essential for pharmacokinetic studies, providing a way to quantify the presence and concentration of such compounds in biological fluids (Dockens, Ravis, & Clark, 1987).

Voltammetric and Spectroelectrochemical Studies

Voltammetric and spectroelectrochemical methods have been used to study compounds like 4-aminophenol, which are structurally related to this compound. These studies are crucial for understanding the electrochemical properties of such compounds, potentially leading to applications in electrochemical sensors or other electronic devices (Schwarz et al., 2003).

Synthesis of Antimicrobial Agents

Research has explored the synthesis of various compounds using this compound derivatives as a base. One such study involved synthesizing formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating potential antimicrobial applications (Sah et al., 2014).

Antifungal Activity of Novel Compounds

A study on the synthesis of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety, starting from Amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile, has shown promising antifungal activity. This research highlights the potential use of such compounds in developing new antifungal agents (Ibrahim et al., 2008).

One-Pot Synthesis of Pharmaceutically Relevant Structures

Efficient one-pot synthesis methods have been developed for creating pharmaceutically relevant structures using derivatives of this compound. Such methods are crucial for the rapid and cost-effective development of new pharmaceuticals (Zhang et al., 2014).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(4-chlorophenyl)acetonitrile may also interact with various biological targets.

Mode of Action

It is known that similar compounds can act as nucleophiles . This suggests that this compound might interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been reported to show inhibitory activity against various viruses . This suggests that this compound might also have antiviral effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds can be unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . This suggests that the action of this compound might also be influenced by environmental factors such as temperature.

特性

IUPAC Name |

2-amino-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKOLRHHAJVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

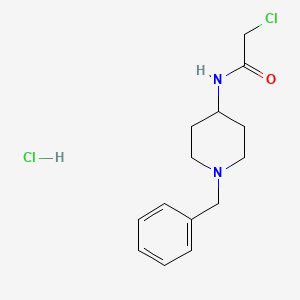

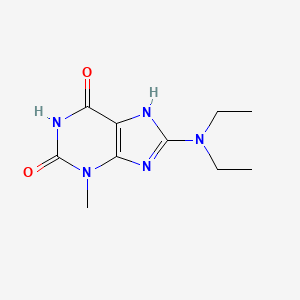

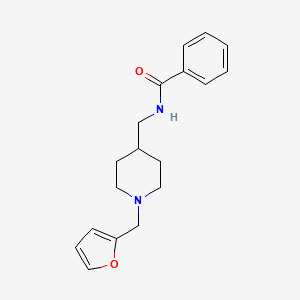

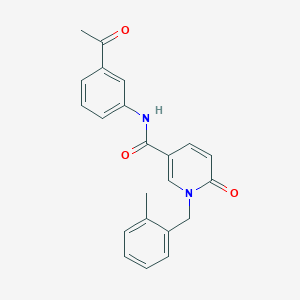

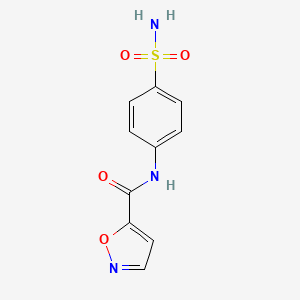

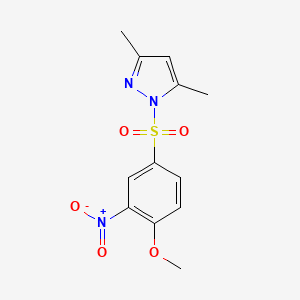

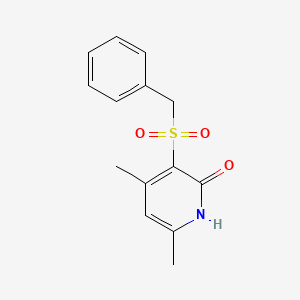

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2690576.png)

![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2690585.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)

![2-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690596.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2690598.png)